Deoxyelephantopin

Description

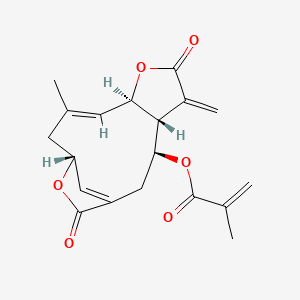

Structure

3D Structure

Properties

Molecular Formula |

C19H20O6 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14-,15+,16+/m1/s1 |

InChI Key |

JMUOPRSXUVOHFE-GZZMZBIISA-N |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Synonyms |

deoxyelephantopin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Ethnobotanical Survey and Plant Species Identification

The discovery and subsequent investigation of Deoxyelephantopin are rooted in the traditional use of certain plants. Ethnobotany, the study of how people of a particular culture and region make use of indigenous plants, has been crucial in identifying primary sources of this compound.

Elephantopus scaber L., a member of the Asteraceae family, is the most well-documented natural source of this compound. medchemexpress.commdpi.comnih.gov Commonly known as "Elephant's foot," this perennial herb is found across tropical regions of Asia, Africa, Australia, and South America. mdpi.commdpi.comnih.gov

Ethnobotanical records show that E. scaber has a long history of use in traditional medicine systems. In China, it has been used to treat conditions like hepatitis, bronchitis, headaches, and colds. gsconlinepress.comnih.gov In Indonesia, it is traditionally used for fever, diarrhea, and dysentery, and its leaves are sometimes developed into a "tea." gsconlinepress.comresearchgate.net Indian traditional medicine, including Ayurveda, has utilized the plant for treating cancer and leukemia. mdpi.com The extensive traditional use of this plant prompted scientific investigation into its chemical constituents, leading to the isolation of this compound as one of its major bioactive components. mdpi.comgsconlinepress.com

| Geographic Region/Culture | Traditional Uses of Elephantopus scaber | References |

| China | Headaches, Colds, Diarrhea, Hepatitis, Bronchitis, Indigestion, Swollen Legs | gsconlinepress.comnih.govgbif.org |

| Indonesia | Antipyretic, Cardiotonic, Diarrhea, Dysentery, Abdominal Pain, Diuretic, Fever, Pneumonia, Leukemia, Leucorrhea, Anemia | gsconlinepress.comgbif.org |

| India (Ayurveda) | Cancer, Leukemia | mdpi.com |

| Taiwan | Fever, Diarrhea, Dysentery, Abdominal Pain, Diuretic, Chest Pain Relief | gsconlinepress.comgbif.org |

| Malaysia | Treatment of Venereal Diseases (in women) | gbif.org |

| Philippines | Emollient, Cough Relief, Diuretic, Febrifuge, Anuria, Blennorrhea | gbif.org |

This table is interactive and may be sorted by column.

While Elephantopus scaber is the primary source, this compound and its isomer, Isothis compound (B1158786), have also been identified in other species of the same genus. Notably, Elephantopus carolinianus is another reported source of these compounds. mdpi.comnih.gov The presence of sesquiterpene lactones like this compound is considered a chemotaxonomic marker for the genus Elephantopus, indicating a close biochemical relationship among its species. mdpi.comnih.gov Research has also identified other related compounds within E. scaber, including 11,13-dihydrothis compound, lupeol, epifriedelinol, and stigmasterol. gsconlinepress.comresearchgate.net

Elephantopus scaber as a Primary Source

Extraction Techniques from Plant Material

The initial step in isolating this compound involves extracting the compound from the plant matrix. This process requires separating the desired molecules from the complex mixture of substances that constitute the plant material.

Conventional solvent extraction is a foundational technique for obtaining this compound. The choice of solvent is critical, as it determines the efficiency and selectivity of the extraction. Researchers have utilized a variety of solvents, often in a sequential manner based on polarity, to create crude extracts.

Commonly, the entire plant or specific parts like the leaves are dried and powdered before extraction. rjpbcs.comjapsr.in Solvents such as chloroform (B151607), ethyl acetate (B1210297), n-hexane, and methanol (B129727) have been successfully used. nih.govjapsr.innih.govresearchgate.net For instance, a bioassay-guided isolation process often begins with a chloroform extract of the whole plant. nih.gov In other studies, this compound and Isothis compound were isolated from an ethyl acetate fraction. mdpi.comgsconlinepress.com

Optimization studies aim to maximize the yield of sesquiterpene lactones. One study found that hydrophilic mixtures, specifically methanol/water acidified with formic acid, led to significantly higher recoveries of these compounds compared to using methanol alone. researchgate.net Another investigation using Soxhlet extraction compared n-hexane and methanol, finding that methanol was a better solvent but required longer extraction times (9-12 hours) to achieve maximum yield from different parts of the plant. researchgate.net

| Plant Part | Solvent(s) Used | Extraction Method | Key Findings/Reference |

| Whole Plant | Chloroform | Bioassay-guided isolation | Yielded this compound and Isothis compound. nih.gov |

| Leaves | Ethyl Acetate | Bioassay-guided fractionation | Isolated this compound and Isothis compound. mdpi.com |

| Whole Plant | n-Hexane, Methanol | Soxhlet Extraction | Methanol was more efficient but required longer extraction times. researchgate.net |

| Leaves | Chloroform | Extraction followed by chromatography | Isolation of this compound. japsr.in |

| Leaves | Methanol/Water with Formic Acid | Solid-Liquid Extraction | Acidified hydrophilic mixtures enhanced recovery of sesquiterpene lactones. researchgate.net |

This table is interactive and may be sorted by column.

To improve efficiency, reduce solvent consumption, and minimize extraction time, researchers have explored advanced extraction technologies.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction, utilizes elevated temperatures and pressures to enhance extraction efficiency. thermofisher.com Increasing the temperature reduces solvent viscosity and improves matrix penetration, while high pressure keeps the solvent in a liquid state above its boiling point. thermofisher.comboku.ac.at This technique allows for faster and more complete extractions compared to traditional methods like Soxhlet. thermofisher.com

Supercritical Fluid Extraction (SFE) is another advanced, environmentally friendly technique. It often uses supercritical CO2 as the solvent, which is non-toxic and easily removed from the extract. The selectivity of SFE can be tuned by modifying pressure, temperature, and by adding a co-solvent. For the extraction of sesquiterpene lactones from other Asteraceae family members, SFE with ethanol (B145695) as a co-solvent has proven effective and more selective than conventional solvent extraction. researchgate.netmdpi.com Optimal conditions for extracting similar compounds have been identified at high pressures (e.g., 350 bar) and moderate temperatures (e.g., 40 °C) with a small percentage of ethanol. mdpi.com

Solvent Extraction Optimization

Chromatographic Purification Strategies

Following initial extraction, the crude extract contains a multitude of compounds. Chromatographic techniques are essential to separate this compound from this complex mixture to a high degree of purity.

Column Chromatography is the most common method for the initial purification. The crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. japsr.innih.gov A solvent or a gradient mixture of solvents (mobile phase) is then passed through the column. Compounds separate based on their differential affinity for the stationary and mobile phases. For this compound, a typical mobile phase involves a gradient of hexane (B92381) and ethyl acetate. japsr.innih.gov Fractions are collected and monitored, often by Thin-Layer Chromatography (TLC), and those containing the target compound are pooled for further purification. nih.gov This process can be repeated multiple times to achieve the desired purity, ultimately yielding crystalline this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase HPLC (RP-HPLC), is a high-resolution technique used for the final purification and quantification of this compound. derpharmachemica.comderpharmachemica.com A validated RP-HPLC method for the simultaneous determination of this compound and its isomer involves a C18 column with a mobile phase consisting of water, acetonitrile (B52724), and 2-propanol. derpharmachemica.comderpharmachemica.com

| Technique | Stationary Phase | Mobile Phase | Detection | Purpose/Reference |

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane-Ethyl Acetate gradient | UV, TLC | Primary purification from crude extract. japsr.innih.gov |

| RP-HPLC | Phenomenex Luna C18 (5 µm) | Water:Acetonitrile:2-Propanol (66:20:14, v/v/v) | UV at 210 nm | Quantitative analysis and separation of this compound and Isothis compound. derpharmachemica.comderpharmachemica.com |

This table is interactive and may be sorted by column.

Through this multi-step process of ethnobotanical identification, optimized extraction, and meticulous chromatographic purification, this compound can be isolated from its natural sources for scientific study.

Column Chromatography Applications

Column chromatography is a fundamental and widely used technique for the purification of this compound from plant extracts. wikipedia.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in the mobile phase.

The process generally involves loading a concentrated plant extract (such as a chloroform or ethyl acetate extract) onto a silica gel column. meral.edu.mm A gradient elution system is then employed, where the polarity of the mobile phase is gradually increased. This is typically achieved by using a mixture of a non-polar solvent, like hexane or petroleum ether, and a more polar solvent, such as ethyl acetate or chloroform. nih.govmeral.edu.mm By carefully adjusting the solvent gradient, different compounds are eluted from the column at different times, allowing for the separation of this compound. For instance, a common gradient involves starting with hexane-ethyl acetate mixtures and progressively increasing the proportion of ethyl acetate. plantaanalytica.com Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing the desired compound. nih.gov

Table 1: Examples of Column Chromatography Systems for this compound Isolation

| Stationary Phase | Mobile Phase System | Source of Extract | Reference |

|---|---|---|---|

| Silica Gel (60-120 mesh) | Hexane-Ethyl Acetate (EtOAc) gradient | Chloroform extract of Elephantopus scaber | nih.gov |

| Silica Gel | Chloroform (CHCl3)-Ethyl Acetate (EtOAc) gradient | Ethyl acetate partition of aqueous extract of E. scaber | meral.edu.mm |

| Silica Gel (60-200 mesh) | Hexane-Ethyl Acetate (7:3 to 0:10) followed by Ethyl Acetate-Methanol (8:2 to 0:10) | Ethyl acetate fraction of E. scaber | plantaanalytica.com |

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and sensitivity for the separation and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective for this purpose.

In a typical RP-HPLC method, a C18 column is used as the stationary phase, which is non-polar. The mobile phase is a more polar mixture of solvents. A validated method for the simultaneous determination of this compound and its isomer, Isothis compound, utilizes a mobile phase composed of water, acetonitrile, and 2-propanol. researchgate.net The compounds are detected by a UV detector at a specific wavelength, typically around 210 nm. researchgate.net This technique is not only used for the final purification step but is also crucial for the quantitative analysis of this compound in plant extracts and fractions. gilson.com

Table 2: HPLC Method for the Determination of this compound

| Parameter | Specification | Reference |

|---|---|---|

| Chromatography System | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |

| Column | Phenomenex Luna C-18 (250 × 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Water: Acetonitrile: 2-Propanol (66:20:14, v/v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 210 nm | researchgate.net |

| Retention Time | Approximately 13.87 minutes | researchgate.net |

Other Chromatographic Separations

Beyond conventional column chromatography and HPLC, other advanced liquid-liquid chromatographic techniques exist that are suitable for natural product isolation. These include methods like High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC). researchgate.netwikipedia.org These techniques operate without a solid support, instead partitioning solutes between two immiscible liquid phases, which can minimize irreversible adsorption and sample degradation. researchgate.net While these methods are powerful tools for separating complex mixtures of natural products, specific, detailed applications for the primary isolation of this compound are not extensively documented in the surveyed scientific literature.

Structural Elucidation Methods (Academic Focus on Confirmation)

The structure of this compound is elucidated by analyzing its spectral data from various instruments. meral.edu.mm Mass spectrometry (MS), particularly techniques like Electron Ionization (EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is used to determine the molecular weight and fragmentation pattern of the compound. mdpi.comresearchgate.net For this compound, LC-MS/MS analysis in positive ion mode reveals a precursor ion [M+Na]+ at m/z 367, which fragments to a prominent product ion at m/z 279. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic arrangement. A full suite of NMR experiments, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as COSY, HSQC, and HMBC), are employed. ontosight.ai ¹H NMR provides information about the chemical environment of the hydrogen atoms, while ¹³C NMR details the carbon skeleton. Two-dimensional NMR experiments establish the connectivity between protons (COSY) and between protons and carbons (HSQC for direct connections, HMBC for long-range correlations), allowing for the unambiguous assignment of all atoms within the molecule. nih.gov The absolute configuration of related sesquiterpene lactones has been confirmed using X-ray crystallography, which provides the ultimate proof of structure in the solid state. globalresearchonline.net

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) | Reference |

|---|---|---|---|

| 2 | 80.8 | 5.66 (dd, J = 8.0, 4.0) | researchgate.net |

| 3 | 40.7 | 2.70 (m), 2.80 (m) | researchgate.net |

| 4 | 139.3 | researchgate.net | |

| 5 | 81.9 | 5.37 (d, J = 9.0) | researchgate.net |

| 6 | 78.5 | 4.79 (t, J = 9.0) | researchgate.net |

| 7 | 50.8 | 3.25 (m) | researchgate.net |

| 8 | 40.0 | 2.50 (m), 2.65 (m) | researchgate.net |

| 10 | 135.5 | 5.08 (d, J = 10.0) | researchgate.net |

| 11 | 139.8 | researchgate.net | |

| 13 | 120.9 | 5.60 (s), 6.18 (s) | researchgate.net |

| 14 | 18.2 | 1.83 (s) | researchgate.net |

| 15 | 125.1 | 5.40 (s), 6.25 (s) | researchgate.net |

| 1' | 166.5 | researchgate.net | |

| 2' | 136.5 | researchgate.net | |

| 3' | 127.4 | 5.68 (s), 6.13 (s) | researchgate.net |

| 4' | 19.8 | 1.97 (s) | researchgate.net |

| 5' | 18.6 | 1.97 (s) | researchgate.net |

Biosynthesis and Metabolic Pathway Investigations

Proposed Biosynthetic Routes for Sesquiterpene Lactones

The biosynthesis of sesquiterpene lactones, including deoxyelephantopin, is a multi-step process that begins with common isoprenoid precursors. The generally accepted pathway involves the cyclization of a linear C15 precursor followed by a series of oxidative modifications.

The universal precursor for all sesquiterpenoids is farnesyl pyrophosphate (FPP). tandfonline.comwikipedia.org FPP itself is synthesized from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which can be produced through either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. royalsocietypublishing.org

The proposed biosynthetic route to germacranolide-type STLs, to which this compound belongs, proceeds as follows:

Cyclization of FPP: The first committed step is the cyclization of FPP to form the sesquiterpene backbone. up.ac.za For most germacranolides, this involves the enzyme germacrene A synthase (GAS), which converts FPP into (+)-germacrene A. royalsocietypublishing.orgtandfonline.com

Oxidation of Germacrene A: The germacrene A molecule then undergoes a three-step oxidation at the C12 position to form germacrene A acid. tandfonline.comresearchgate.net This series of reactions converts the isopropenyl side chain into a carboxylic acid group. up.ac.za

Hydroxylation and Lactonization: The key step in forming the characteristic γ-lactone ring is the hydroxylation of the germacrene A acid backbone, followed by spontaneous or enzyme-catalyzed lactonization. For STLs with a 6,7-lactone ring, such as costunolide (B1669451), this involves hydroxylation at the C6-position. tandfonline.comwur.nl The resulting 6α-hydroxygermacrene A acid spontaneously cyclizes to form costunolide. tandfonline.com

Costunolide is considered a central precursor for a vast array of STLs. up.ac.zatandfonline.comwur.nl It is hypothesized that further enzymatic modifications (e.g., additional hydroxylations, epoxidations, and acylations) of the costunolide scaffold lead to the structural diversity observed in germacranolides, including the formation of this compound. While the general pathway to costunolide is well-supported, the specific enzymatic steps that convert costunolide into this compound have not been fully elucidated.

Enzymatic Mechanisms in this compound Production

The production of this compound relies on the coordinated action of several enzyme families, primarily sesquiterpene synthases (STSs) and cytochrome P450 monooxygenases (CYPs). While enzymes specific to the final steps of this compound synthesis have not been characterized, the key enzymatic functions in the foundational pathway are well-established in related species. royalsocietypublishing.orgresearchgate.net

Sesquiterpene Synthases (STSs): These enzymes catalyze the initial cyclization of FPP. wur.nl For this compound, a germacranolide, the most critical STS is Germacrene A Synthase (GAS) . GAS converts FPP into germacrene A, establishing the 10-membered ring structure that defines germacranolides. royalsocietypublishing.orgtandfonline.com Plant STSs are often capable of producing multiple products from a single substrate. tandfonline.com

Cytochrome P450s (CYPs): This large family of enzymes is responsible for the extensive oxidative modifications of the sesquiterpene scaffold. researchgate.net

Germacrene A Oxidase (GAO): This CYP enzyme, often a member of the CYP71AV subfamily, catalyzes the three-step oxidation of germacrene A's isopropenyl side chain to form germacrene A acid. royalsocietypublishing.orgtandfonline.com This is a crucial step before lactonization can occur.

Costunolide Synthase (COS): Typically a member of the CYP71BL subfamily, COS hydroxylates germacrene A acid at the C6 position. tandfonline.comresearchgate.net This hydroxylation leads to the spontaneous formation of the 6,7-trans lactone ring found in costunolide. tandfonline.com

Further modifications to the costunolide precursor to yield this compound would require additional CYP450 hydroxylases and potentially other enzymes like acyltransferases to add specific functional groups.

Table 1: Key Enzyme Families Implicated in this compound Biosynthesis

| Enzyme Family | Specific Enzyme (Example) | Function in Pathway |

| Sesquiterpene Synthase (STS) | Germacrene A Synthase (GAS) | Cyclization of FPP to form (+)-germacrene A. royalsocietypublishing.orgtandfonline.com |

| Cytochrome P450 (CYP) | Germacrene A Oxidase (GAO) | Three-step oxidation of germacrene A to germacrene A acid. royalsocietypublishing.orgtandfonline.com |

| Cytochrome P450 (CYP) | Costunolide Synthase (COS) | Hydroxylation of germacrene A acid at the C6 position, leading to costunolide formation. tandfonline.comresearchgate.net |

Precursor Identification and Labeling Studies

The identification of precursors in a biosynthetic pathway is often accomplished through labeling studies, where isotopically labeled compounds are fed to a plant or cell culture, and the label's incorporation into the final product is traced.

While specific labeling studies for the this compound pathway are not extensively documented, research on other STLs has firmly established the foundational precursors. wur.nlrsc.org Studies using 13C-labeled acetate (B1210297) and mevalonate in hairy-root cultures of Lactuca floridana confirmed the acetate-mevalonate-FPP-germacradiene pathway for the formation of guaianolide-type STLs. wur.nl Similarly, investigations into the biosynthesis of uvedalin and enhydrin (B1240213) in Smallanthus sonchifolius using 13C-precursors provided insights into their formation. rsc.org

Based on the well-established general pathway for germacranolides, the key precursors for this compound can be confidently identified. royalsocietypublishing.orgtandfonline.comresearchgate.net

Table 2: Identified Precursors in the Biosynthesis of Germacranolide Sesquiterpene Lactones

| Precursor | Role in Pathway |

| Isopentenyl Diphosphate (IPP) | C5 building block for terpenoid synthesis. royalsocietypublishing.orgresearchgate.net |

| Dimethylallyl Diphosphate (DMAPP) | C5 isomer of IPP, serves as the initial unit for chain elongation. royalsocietypublishing.orgresearchgate.net |

| Farnesyl Diphosphate (FPP) | C15 universal precursor for sesquiterpenes, formed from IPP and DMAPP. up.ac.zatandfonline.comwikipedia.org |

| (+)-Germacrene A | The first cyclic intermediate, forming the characteristic 10-membered ring. up.ac.zatandfonline.com |

| Germacrene A Acid | The product of the oxidation of germacrene A, a prerequisite for lactonization. tandfonline.comresearchgate.net |

| Costunolide | A key germacranolide intermediate, likely a direct precursor to more complex structures like this compound. up.ac.zatandfonline.comwur.nl |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Deoxyelephantopin

Despite its promising biological profile, a complete total synthesis of this compound has not yet been reported as of early 2024. nih.govmdpi.comresearchgate.net The primary difficulty lies in the construction of its highly strained 10-membered germacranolide ring, which is flanked by two trisubstituted olefins and contains four stereocenters. scispace.com

Synthetic chemists, notably the group of Nicolas Winssinger, have extensively explored strategies to access this molecule and its analogs. nih.govresearchgate.net A key proposed strategy is a convergent synthesis that relies on two critical reactions:

Barbier-type allylation: This reaction would couple two major fragments, an aldehyde and a bromolactone, in a diastereoselective manner. scispace.commdpi.comresearchgate.net

Ring-Closing Metathesis (RCM): This powerful reaction would be used in a late stage of the synthesis to form the challenging 10-membered ring from a linear precursor. scispace.commdpi.comresearchgate.net

The retrosynthetic analysis envisioned by Lagoutte et al. involves disconnecting the this compound structure into two key fragments that can be synthesized more readily and then joined. mdpi.comresearchgate.net This approach allows for a divergent synthesis, enabling the creation of various analogs by modifying the initial fragments before the key coupling and cyclization steps. researchgate.net While the synthesis of this compound itself remains an ongoing challenge, these exploratory studies have successfully produced a variety of simplified and functionalized analogs, including tagged probes for target identification studies. scispace.comresearchgate.net

Semi-Synthetic Modification and Analog Generation

Given the challenges of total synthesis, researchers have turned to semi-synthesis, using naturally isolated this compound as a starting material to generate novel derivatives. oncotarget.comfrontiersin.org This approach allows for the targeted modification of the molecule's structure to improve its pharmacological profile.

The generation of this compound analogs is guided by several key principles aimed at understanding and improving its function:

Enhanced Bioactivity: A primary goal is to create derivatives with more potent and selective anticancer activity than the parent compound. nih.govoncotarget.com By systematically modifying different functional groups on the this compound scaffold, structure-activity relationships (SAR) can be established to identify which parts of the molecule are essential for its effects.

Target Identification and Mechanistic Studies: To understand how this compound works at a molecular level, derivatives are designed as chemical probes. scispace.comnih.gov These probes often incorporate "tags," such as an alkyne group, which can be used in proteomic experiments to covalently link to and identify the cellular protein targets of the compound. researchgate.netnih.gov

Improved Pharmacological Properties: Modifications can also be aimed at improving properties like solubility and metabolic stability, which are crucial for a compound's potential development as a drug. mdpi.com

The chemical modification of this compound leverages the reactivity of its inherent functional groups. The molecule contains multiple Michael acceptors (α,β-unsaturated carbonyls), which are key to its biological activity and also provide sites for chemical alteration. scispace.commdpi.com

Semi-organic synthesis methods have been successfully employed to create a range of this compound derivatives (DETDs). oncotarget.comfrontiersin.org While specific reaction details are often proprietary, the techniques are based on established organic chemistry principles for modifying complex natural products. These can include:

Modification of the α-methylene-γ-lactone: This is a characteristic feature of sesquiterpene lactones and a key site for Michael addition reactions, where nucleophiles (like thiols in proteins) can be added. Synthetic modifications can alter the reactivity of this group. mdpi.com

Alterations to the Ester Group: The ester functionality can be hydrolyzed and re-esterified with different substituents to probe the importance of this region for target binding.

Design Principles for this compound Derivatives

Evaluation of Synthetic Analogues in Preclinical Research

The generation of semi-synthetic analogs has led to the discovery of compounds with significantly enhanced preclinical activity. The most notable of these is a derivative named DETD-35 . nih.govoncotarget.com

Studies comparing DETD-35 to its parent compound, this compound (DET), have consistently shown its superior performance in various cancer models:

Triple-Negative Breast Cancer (TNBC): In studies using the MDA-MB-231 TNBC cell line, DETD-35 exhibited a more potent ability to inhibit cell viability, with an IC₅₀ value approximately three times lower than that of DET. oncotarget.com Furthermore, DETD-35 was more effective at inhibiting cell migration, invasion, and motility. nih.govmdpi.com It also showed synergistic effects when combined with the chemotherapy drug paclitaxel (B517696). nih.govmdpi.com

BRAF-Mutant Melanoma: In a lung-seeking melanoma cell line (A375LM5IF4g/Luc), both DET and DETD-35 induced G2/M cell-cycle arrest and apoptosis. nih.govmdpi.com DETD-35 again demonstrated greater potency, inducing higher levels of apoptosis than DET at the same concentration. mdpi.com Both compounds were found to suppress key metastasis markers, including N-cadherin, MMP2, and vimentin. mdpi.com

Mechanism of Action: The enhanced activity of DETD-35 in both TNBC and melanoma cells has been linked to a greater induction of reactive oxygen species (ROS) and subsequent oxidative stress-mediated cell death pathways. oncotarget.comnih.govmdpi.com

The table below summarizes the comparative preclinical activity of this compound and its derivative, DETD-35.

| Compound | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| This compound (DET) | Triple-Negative Breast Cancer (MDA-MB-231) | Inhibits cell activity and induces ER stress-mediated cell death. | oncotarget.com |

| DETD-35 | Triple-Negative Breast Cancer (MDA-MB-231) | Exhibits more potent activity than DET (3-fold lower IC₅₀). More effective at inhibiting cell migration and invasion. Shows synergistic effects with paclitaxel. | nih.govoncotarget.commdpi.com |

| This compound (DET) | BRAFV600E Mutant Melanoma (A375LM5IF4g/Luc) | Inhibits cell proliferation, induces G2/M arrest and apoptosis. Suppresses metastasis markers. | nih.govmdpi.com |

| DETD-35 | BRAFV600E Mutant Melanoma (A375LM5IF4g/Luc) | Shows better inhibitory activity than DET. Induces higher levels of apoptosis and ROS production compared to DET at similar concentrations. | nih.govmdpi.com |

Conformational Analysis of this compound and its Derivatives

The three-dimensional shape (conformation) of a molecule is critical to its ability to bind to biological targets. Therefore, when creating derivatives, it is important to understand if the modifications have altered the molecule's core structure.

Conformational analysis of this compound and its synthetic analogs has been performed using advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net In a study by Lagoutte et al., researchers synthesized an analog called northis compound , which has a similar structure to the natural product. nih.gov

By comparing the NMR data, specifically through Nuclear Overhauser Effect Spectroscopy (NOESY), they observed similar interactions between protons on both faces of the 10-membered ring for both compounds. nih.govresearchgate.net A high correlation between the NMR coupling constants of northis compound and this compound suggested that the two molecules have very similar dihedral angles along the strained ring. nih.govresearchgate.net This indicates that they adopt a comparable and stable conformation in solution. researchgate.net

These findings are significant because they demonstrate that synthetic modifications can be made to the this compound scaffold without disrupting the fundamental conformation that is likely required for its biological activity. This supports the strategy of using synthetic analogs to probe and enhance the function of the natural product.

Structure Activity Relationship Sar Studies of Deoxyelephantopin

Identification of Essential Pharmacophoric Groups

The biological activity of deoxyelephantopin, a germacranolide sesquiterpene lactone, is largely attributed to specific reactive functionalities within its structure. nih.gov The most critical pharmacophoric groups are the electrophilic centers that can interact with biological macromolecules. nih.gov It is widely accepted that the α,β-unsaturated ketone and, most importantly, the α-methylene-γ-lactone group are responsible for a variety of biological effects. nih.govmdpi.com These groups act as Michael acceptors, enabling them to form covalent bonds with nucleophilic residues, such as cysteine, in proteins. nih.govmdpi.com This alkylation of target proteins, including enzymes and transcription factors, can alter their structure and function, leading to the observed biological responses. medicinacomplementar.com.brresearchgate.net

The characteristic structural framework of this compound features a functionalized germacranolide skeleton, which consists of a 10-membered ring with a trans-fused α-methylene-γ-lactone. mdpi.com Studies have indicated that the presence of two lactone rings in this compound may contribute to its potent antitumor activity. medicinacomplementar.com.br The combination of these reactive sites defines the essential pharmacophore of the molecule.

Impact of Structural Moieties on Biological Activity

Role of α-Methylene-γ-Lactone Ring

The α-methylene-γ-lactone ring is a hallmark of many biologically active sesquiterpene lactones and is considered essential for the activity of this compound. medicinacomplementar.com.brmdpi.com This moiety contains a highly reactive exocyclic double bond conjugated to the carbonyl group of the lactone, creating a potent electrophilic site. nih.gov The primary mechanism of action involves the covalent alkylation of nucleophilic groups in biological targets through a Michael-type addition reaction. nih.govmdpi.com

Research has consistently shown that this functional group is the site of attack for the cysteine residues found in various proteins, including receptors, protein kinases, and transcription factor subunits. researchgate.net For instance, this compound has been shown to covalently engage a cysteine residue in the zinc-finger motif of the nuclear receptor PPARγ. nih.gov The ability to form these covalent adducts is pivotal to the compound's bioactivity. nih.gov The presence of this alkylating center is considered a prerequisite for the anti-cancer and immunomodulatory activities of many sesquiterpene lactones. mdpi.com

Influence of Stereochemistry

Stereochemistry plays a crucial role in the biological activity of this compound, as evidenced by the differing activities of its stereoisomers. nih.govresearchgate.net this compound and its naturally occurring isomer, isothis compound (B1158786), share the same molecular formula but differ in their three-dimensional arrangement. nih.govmdpi.com These structural nuances lead to distinct biological profiles and potencies.

Both this compound and isothis compound are major sesquiterpene lactone components extracted from plants of the Elephantopus genus. nih.govmdpi.com While both exhibit significant anticancer activities, they often target different signaling pathways or do so with varying efficacy. mdpi.com For example, while both can suppress the activation of Nuclear Factor-kappaB (NF-κB), their specific interactions and downstream effects can vary. researchgate.net The absolute stereochemistry of the trans-fused α-methylene-γ-lactone ring is a key determinant of its reactivity and ability to fit into the binding sites of target proteins. mdpi.comresearchgate.net

Comparative Analysis with Isomeric Forms and Related Sesquiterpene Lactones

Comparing this compound with its isomer, isothis compound, and semi-synthetic derivatives provides valuable insights into its SAR. This compound has demonstrated a broad spectrum of antitumor activity against various cancer cell lines, including those from nasopharyngeal, cervical, breast, lung, colon, and liver cancers. mdpi.com Its isomer, isothis compound, has also shown potency against leukemia, breast, and lung cancer. mdpi.com

Furthermore, the creation of semi-synthetic derivatives has helped to elucidate the SAR. A novel derivative, DETD-35, was found to have enhanced anticancer activity compared to the parent compound, this compound. nih.gov In a study on melanoma cells, DETD-35 showed better inhibitory activity than this compound. mdpi.com At a concentration of 3 µM, DETD-35 induced a higher level of apoptosis (44%) compared to this compound (31%). mdpi.com This suggests that modifications to the this compound scaffold can lead to improved therapeutic potential.

| Compound | Structural Difference from this compound | Observed Biological Activity/Potency | Reference |

|---|---|---|---|

| Isothis compound (IDET) | Stereoisomer | Potent against leukemia, breast, and lung cancer; also suppresses NF-κB activation. mdpi.comresearchgate.net | mdpi.com, researchgate.net |

| DETD-35 | Semi-synthetic derivative | Exhibits enhanced anticancer activity compared to this compound; induced higher apoptosis (44% vs 31% for DET) in melanoma cells at 3 µM. mdpi.comnih.gov | mdpi.com, nih.gov |

| 17,19-dihydrothis compound | Reduction of the exocyclic double bond in the side chain | Demonstrated cytotoxic activity against HepG2 and Huh7 cell lines. researchgate.net | researchgate.net |

Computational Approaches in SAR Elucidation

Computational methods, or in silico studies, have become increasingly important in understanding the SAR of natural products like this compound. researchgate.netmdpi.com These approaches, including molecular docking, virtual screening, and Quantitative Structure-Activity Relationship (QSAR) studies, help to identify pharmacophoric groups, predict biological activity, and elucidate mechanisms of action at a molecular level. researchgate.netmdpi.com

Molecular docking studies have been used to predict the binding of this compound to potential protein targets. For example, docking has been employed to evaluate its binding to targets like Hsp90α and to explore interactions within signaling pathways relevant to cancer. researchgate.net Network pharmacology analysis has been used to identify the primary targets and signaling pathways affected by this compound, providing a broader view of its mechanism. researchgate.netnih.gov QSAR studies can establish a mathematical relationship between the chemical structure of this compound and its analogues and their biological activity, helping to guide the design of new, more potent derivatives. medicinacomplementar.com.brresearchgate.net These computational tools are invaluable for rationalizing the complex SAR of this compound and for the discovery of new lead molecules. mdpi.com

Mechanistic Studies in Preclinical Models and in Vitro Systems

Modulation of Cellular Signaling Pathways

Deoxyelephantopin (DET) has been shown to interfere with multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. nih.gov Its ability to target several pathways simultaneously highlights its potential as a multi-functional agent in preclinical cancer models.

NF-κB Pathway Inhibition

This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation and cell survival. mdpi.commdpi.com In various cancer cell lines, DET has been observed to suppress both the constitutive and induced activation of NF-κB. nih.gov This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, the natural inhibitor of NF-κB. nih.govmdpi.com By stabilizing IκB-α, DET effectively blocks the translocation of the active p50/p65 NF-κB complex into the nucleus. nih.govmdpi.com This has been demonstrated in several cancer cell types, including pancreatic, liver, and lung cancer cells. nih.govmdpi.comscilit.com For instance, in pancreatic cancer cells, DET was found to inhibit NF-κB activity by downregulating the expression of p50 and p65 subunits. nih.gov Similarly, in hepatocellular carcinoma cells, DET suppressed NF-κB, leading to reduced cell survival and invasion. mdpi.com The inhibitory effect of DET on NF-κB activation has been compared to that of known NF-κB inhibitors, demonstrating its significant potential in modulating this pathway. nih.gov

Table 1: Effects of this compound on the NF-κB Pathway

STAT3 Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical target of this compound. In hepatocellular carcinoma (HepG2) cells, DET has been shown to inhibit the activation of STAT3 by reducing its phosphorylation at tyrosine 705. nih.govresearchgate.net This inhibitory effect is mediated, at least in part, by the upregulation of the Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the IL-6 signaling cascade that often leads to STAT3 activation. nih.gov The inhibition of STAT3 activation by DET has also been observed in other cancer cell models, contributing to its anti-proliferative effects. researchgate.net

PI3K/AKT/mTOR Axis Interference

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a key regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. nih.govmdpi.com this compound has been demonstrated to effectively inhibit this pathway in several cancer models. scilit.commdpi.com In human colorectal cancer cells (HCT116), DET was found to inhibit the PI3K/AKT/mTOR pathway, which in turn released the inhibition of autophagy. scilit.com Furthermore, in renal cell carcinoma (RCC) models, DET was shown to downregulate key components of this pathway, including PI3K p110α, p-Akt (Ser473), and p-mTOR (Ser2448). nih.gov Studies in glioblastoma cells also confirmed that DET modulates the PI3K/AKT signaling pathway, leading to the inhibition of cell invasion and proliferation. researchgate.netx-mol.net

Table 2: Impact of this compound on the PI3K/AKT/mTOR Pathway

Wnt/β-Catenin Signaling Disruption

Emerging evidence suggests that this compound can also interfere with the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and tumorigenesis. nih.govworldscientific.com Studies have shown that DET can alter the expression of key components of this pathway. nih.gov Specifically, it has been observed to affect the mRNA expression of β-catenin, c-myc, and cyclin D1, which are important downstream targets of Wnt/β-catenin signaling. nih.gov The disruption of this pathway contributes to the anti-cancer effects of DET by inhibiting cell proliferation and survival. mdpi.comoncotarget.com

EGFR and JUN Protein Interactions

Recent studies have highlighted the interaction of this compound with the Epidermal Growth Factor Receptor (EGFR) and the JUN proto-oncogene, a component of the AP-1 transcription factor. researchgate.netfrontiersin.org In glioblastoma cells, DET has been shown to downregulate the expression of both EGFR and JUN. x-mol.netfrontiersin.org Molecular docking studies have further supported the binding of DET to these proteins. frontiersin.org The downregulation of EGFR and JUN by DET is significant as elevated levels of these proteins are often associated with a poor prognosis in certain cancers. frontiersin.org This interaction suggests a novel mechanism by which DET exerts its anti-tumor effects, particularly in cancers where EGFR signaling is a key driver of malignancy. frontiersin.org

: Induction of Programmed Cell Death Mechanisms

This compound (DET) has been the subject of numerous preclinical and in vitro studies to elucidate the molecular mechanisms underlying its anticancer properties. A significant body of research points to its ability to induce programmed cell death in cancer cells through multiple, interconnected pathways. These investigations have revealed that DET's cytotoxic effects are largely mediated by the induction of apoptosis, the modulation of autophagy, and the generation of reactive oxygen species (ROS), which culminates in an oxidative stress response.

Apoptosis Induction (Intrinsic and Extrinsic Pathways)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or malignant cells. frontiersin.org It is executed through two main signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. nih.govnih.gov this compound has been shown to activate both of these pathways in various cancer cell lines, making it a potent inducer of apoptosis. nih.govmdpi.com

The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the formation of a death-inducing signaling complex (DISC) and subsequent activation of initiator caspases. mdpi.com The intrinsic pathway is triggered by intracellular stresses like DNA damage or oxidative stress, which lead to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. mdpi.commdpi.com Studies have demonstrated that DET can trigger extrinsic apoptosis in cervical, lung, and nasopharyngeal cancer cells. mdpi.com In nasopharyngeal carcinoma (CNE) cells, DET was found to induce both intrinsic and extrinsic apoptosis. nih.govmdpi.com Similarly, in human colorectal carcinoma HCT116 cells, DET triggers apoptosis through both the intrinsic and extrinsic pathways. scilit.com

Caspases are a family of cysteine proteases that play an essential role in the execution of apoptosis. mdpi.com this compound consistently demonstrates the ability to activate key caspases in both the intrinsic and extrinsic pathways.

Caspase-8: As a primary initiator caspase in the extrinsic pathway, Caspase-8 activation is a key event in DET-induced apoptosis. mdpi.com In nasopharyngeal carcinoma CNE cells, DET treatment led to increased expression of active caspase-8 and caspase-10. nih.govmdpi.com Activation of procaspase-8 has also been reported in cervical cancer SiHa cells and lung adenocarcinoma A549 cells following DET exposure. mdpi.commdpi.com In murine mammary adenocarcinoma (TS/A) cells, DET was shown to activate caspase-8 through a TNF/TNFR-mediated mechanism. mdpi.commdpi.com

Caspase-9: This initiator caspase is central to the intrinsic, mitochondria-mediated apoptotic pathway. mdpi.com Its activation occurs following the release of cytochrome c from the mitochondria. mdpi.com DET treatment has been shown to activate caspase-9 in a variety of cancer cells, including cervical (SiHa), nasopharyngeal (CNE), and human colorectal (HCT116) cancer cells. nih.govmdpi.commdpi.com Studies on HeLa cells and HepG2 cells also confirmed the activation of caspase-9. mdpi.commdpi.com

Caspase-3: As a primary executioner caspase, Caspase-3 is activated by both initiator caspase-8 and caspase-9. mdpi.commdpi.com Its activation leads to the cleavage of numerous cellular substrates, ultimately resulting in the morphological and biochemical hallmarks of apoptosis. semanticscholar.org DET has been shown to potently activate caspase-3 in a multitude of cancer cell lines. This includes human colorectal carcinoma (HCT116), murine mammary adenocarcinoma (TS/A), hepatocellular carcinoma (HepG2), cervical cancer (HeLa and SiHa), and nasopharyngeal carcinoma (CNE) cells. mdpi.comsemanticscholar.orgnih.gov The activation of caspase-3 is a common convergence point for the pro-apoptotic signals initiated by DET. mdpi.commdpi.com In some models, caspase-7, another executioner caspase, is also activated. nih.gov

| Cell Line | Caspase-3 Activation | Caspase-8 Activation | Caspase-9 Activation | Reference |

|---|---|---|---|---|

| HCT116 (Colorectal) | Yes | Yes | Yes | nih.govmdpi.comscilit.com |

| TS/A (Breast) | Yes | Yes | Yes | mdpi.commdpi.com |

| HepG2 (Liver) | Yes | Not Reported | Yes | mdpi.commdpi.comresearchgate.net |

| SiHa (Cervical) | Yes | Yes | Yes | mdpi.commdpi.com |

| CNE (Nasopharyngeal) | Yes | Yes | Yes | nih.govnih.govmdpi.commdpi.com |

| A549 (Lung) | Not Reported | Yes | Not Reported | mdpi.commdpi.com |

| HeLa (Cervical) | Yes | Not Reported | Yes | mdpi.commdpi.com |

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. frontiersin.orgmdpi.com This family includes anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). mdpi.com The ratio of these proteins is a critical determinant of cell fate. mdpi.com this compound has been found to modulate the expression of these proteins to favor apoptosis.

In numerous cancer cell lines, including HepG2, SiHa, and CNE cells, DET treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. mdpi.commdpi.comnih.gov This shift increases the Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane, a key step in the intrinsic apoptotic pathway. mdpi.commdpi.com In Non-Small Cell Lung Cancer (NSCLC) H460 cells, DET was observed to upregulate the pro-apoptotic marker Bax while downregulating the anti-apoptotic factor Bcl-2. bioengineer.org Similarly, in uterine leiomyoma cells, DET treatment resulted in the upregulation of Bax and downregulation of Bcl-2. nih.gov This modulation was also observed in lipopolysaccharide-induced lung injury models, where DET increased Bcl-2 expression and decreased Bax expression, indicating an anti-apoptotic protective effect in that specific context, but highlighting its ability to modulate this critical protein family. all-imm.com

| Cell Line | Effect on Bcl-2 (Anti-apoptotic) | Effect on Bax (Pro-apoptotic) | Outcome | Reference |

|---|---|---|---|---|

| HepG2 (Liver) | Downregulation | Upregulation | Increased Bax/Bcl-2 Ratio | mdpi.commdpi.comnih.gov |

| SiHa (Cervical) | Downregulation | Upregulation | Increased Bax/Bcl-2 Ratio | mdpi.com |

| CNE (Nasopharyngeal) | Downregulation | Upregulation | Increased Bax/Bcl-2 Ratio | mdpi.com |

| H460 (Lung) | Downregulation | Upregulation | Shift towards Apoptosis | bioengineer.org |

| Uterine Leiomyoma | Downregulation | Upregulation | Induction of Apoptosis | nih.gov |

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. mdpi.com During apoptosis, activated caspase-3 cleaves PARP, rendering it inactive. semanticscholar.org This inactivation prevents DNA repair and is considered a hallmark of apoptosis. mdpi.comsemanticscholar.org The cleavage of PARP has been consistently observed in cancer cells treated with this compound.

Studies have confirmed PARP cleavage in a wide array of cell lines, including TS/A, HCT116, HepG2, and HeLa cells, following DET-induced caspase-3 activation. mdpi.commdpi.comsemanticscholar.orgnih.gov This event serves as a definitive downstream marker confirming the execution of the apoptotic program triggered by DET. nih.gov

Bcl-2 Family Protein Modulation (Bax, Bcl-2)

Autophagy Pathway Involvement

Autophagy is a cellular self-degradation process that can play a dual role in cancer, either promoting survival or contributing to cell death. nih.govresearchgate.net Research indicates that in some contexts, this compound can induce autophagy and that this process is linked to its apoptotic effects.

In human colorectal cancer HCT116 cells, DET was found to elevate ROS production, which then triggered autophagic flux, evidenced by the accumulation of autophagosomal proteins like LC3A/B. scilit.com Crucially, this autophagy was followed by the induction of apoptosis. scilit.com Further experiments showed that knocking down the autophagy-related protein LC3 prevented DET-induced apoptosis, confirming that DET triggers autophagy-dependent apoptosis in these cells. scilit.com In HCT 116 and K562 cells, DET was shown to promote autophagy, whereas this effect was not observed in T47D and KB cells, suggesting a cell-type-specific mechanism. nih.govnih.gov The induction of autophagy by DET is often linked to the inhibition of the PI3K/AKT/mTOR pathway, which is a key negative regulator of autophagy. scilit.comresearchgate.net

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and cause significant damage to cellular structures, leading to cell death. mdpi.com A growing body of evidence indicates that the generation of ROS is a primary mechanism for the biological activities of many sesquiterpene lactones, including this compound. karger.comnih.gov

DET treatment has been shown to significantly increase intracellular ROS levels in various cancer cells, including hepatocellular carcinoma (HepG2), osteosarcoma, and colorectal carcinoma cells. scilit.comnih.govkarger.comnih.gov This surge in ROS leads to a state of oxidative stress. researchgate.netnih.gov In HepG2 cells, DET-mediated apoptosis was associated with ROS generation, depletion of the antioxidant glutathione (B108866) (GSH), and decreased activity of thioredoxin reductase. researchgate.netnih.gov

The link between ROS and apoptosis is direct; in several studies, the pro-apoptotic effects of DET could be reversed by pretreating the cells with a ROS scavenger, N-acetyl-L-cysteine (NAC). scilit.comnih.gov This demonstrates that ROS generation is a critical upstream event in DET-induced apoptosis. scilit.comkarger.com For instance, in HCT116 cells, NAC pretreatment reversed both the autophagy and apoptosis induced by DET. scilit.com Furthermore, ROS accumulation has been shown to activate stress-related signaling pathways, such as the JNK and p38 MAPK pathways, which can further promote apoptosis. mdpi.comnih.gov In osteosarcoma cells, DET was found to induce apoptosis through ROS generation, which led to mitochondrial dysfunction and caspase activation. karger.com

Mitochondrial Dysfunction Induction

This compound has been shown to induce mitochondrial dysfunction in various cancer cell lines. This is a critical aspect of its mechanism, as mitochondria are central to cellular energy production and apoptosis (programmed cell death). Studies have demonstrated that this compound can lead to a loss of mitochondrial membrane potential, a key indicator of mitochondrial damage. frontiersin.org For instance, in human triple-negative breast cancer (TNBC) cells, this compound and its derivative, DETD-35, caused structural damage to mitochondria, leading to their dysfunction. frontiersin.org This was accompanied by an increase in reactive oxygen species (ROS), which can further exacerbate mitochondrial damage and trigger apoptotic pathways. frontiersin.orgaging-us.com Research in pancreatic cancer cells also revealed that this compound induces mitochondrial dysfunction, which is associated with intracellular ROS production and subsequent caspase activation. aging-us.com Furthermore, in uterine leiomyoma cells, this compound was found to induce apoptosis via ROS production by lowering the mitochondrial membrane potential. nih.gov

Regulation of Cell Cycle Progression

This compound exhibits significant effects on the regulation of the cell cycle, a tightly controlled process that governs cell division. By disrupting this process, this compound can inhibit the uncontrolled proliferation characteristic of cancer cells.

G2/M Phase Arrest Induction

A predominant mechanism by which this compound controls cell proliferation is by inducing cell cycle arrest at the G2/M phase. This prevents cells from entering mitosis and dividing. This effect has been observed across a variety of cancer cell lines. For example, this compound induced G2/M phase arrest in HeLa cervical cancer cells, A549 lung cancer cells, and CNE human nasopharyngeal cancer cells. mdpi.commdpi.comresearchgate.net In uterine leiomyoma cells, this compound was also shown to significantly inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. nih.gov Similarly, studies on murine mammary adenocarcinoma (TS/A) cells and SiHa cervical carcinoma cells have reported G2/M phase arrest upon treatment with this compound. mdpi.commdpi.com

Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin B1, p21)

The induction of G2/M phase arrest by this compound is orchestrated through the modulation of key cell cycle regulatory proteins. Cyclin B1, a crucial protein for the transition from the G2 to the M phase, is consistently downregulated by this compound in various cancer cell types, including TS/A cells, CNE cells, and SiHa cells. mdpi.commdpi.comnih.gov

Conversely, this compound often upregulates the expression of p21, a cyclin-dependent kinase inhibitor that plays a vital role in halting the cell cycle. mdpi.comnih.gov The upregulation of p21 has been noted in TS/A cells and SiHa cells following this compound treatment. mdpi.commdpi.com The interplay between the downregulation of Cyclin B1 and the upregulation of p21 is a key molecular signature of this compound's ability to induce G2/M arrest.

Inhibition of Cellular Proliferation and Growth

The culmination of this compound's effects on mitochondrial function and cell cycle regulation is the potent inhibition of cellular proliferation and growth. This has been demonstrated in a wide array of cancer cell lines. For instance, this compound has been shown to significantly inhibit the proliferation of different cancer cells, including HeLa cells. nih.gov In pancreatic cancer cells, it was found to suppress proliferation in a concentration- and time-dependent manner. aging-us.com Furthermore, this compound has exhibited significant cytotoxicity and has been shown to reduce the growth of hepatocellular carcinoma (HCC) cells. scilit.com The growth inhibitory effects of this compound have also been confirmed in uterine leiomyoma cells through colony formation assays. nih.gov

Anti-Invasive and Anti-Migratory Effects

Beyond inhibiting proliferation, this compound also demonstrates the ability to impede cancer cell invasion and migration, which are critical steps in metastasis.

Modulation of Matrix Metalloproteinases (MMP-2, MMP-9)

A key mechanism underlying the anti-invasive and anti-migratory effects of this compound is its ability to modulate the expression of matrix metalloproteinases (MMPs). MMPs, particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. clinicsinoncology.commdpi.com

Studies have shown that this compound can inhibit the expression of both MMP-2 and MMP-9. In A549 lung cancer cells, this compound was found to inhibit the expression of MMP-2 and MMP-9 at the transcript level. researchgate.net This leads to a decrease in the metastatic potential of these cells. researchgate.net Concurrently, this compound treatment can up-regulate the expression of Tissue Inhibitors of Metalloproteinases (TIMPs), such as TIMP-2, which further restrains MMP activity. researchgate.net The modulation of these key enzymes underscores the potential of this compound to interfere with the metastatic cascade.

Regulation of Urokinase Plasminogen Activator System (uPA, uPAR)

This compound has been shown to modulate the urokinase-type plasminogen activator (uPA) system, which is critically involved in the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis. nih.govwikipedia.orgdntb.gov.uanih.gov The uPA system consists of the serine protease uPA and its cellular receptor, the urokinase plasminogen activator receptor (uPAR). dntb.gov.uadntb.gov.ua The binding of uPA to uPAR initiates a proteolytic cascade that leads to the activation of plasmin, which can degrade matrix components and activate other proteases like matrix metalloproteinases (MMPs). wikipedia.orgjcu.cz

In preclinical models, particularly in studies involving cancer cell lines, this compound has demonstrated an inhibitory effect on this system. Research on human lung cancer A549 cells revealed that this compound significantly inhibited the mRNA expression of both uPA and its receptor, uPAR. nih.gov This downregulation of gene expression corresponds with a reduced metastatic potential of the cancer cells. nih.gov Further studies have corroborated these findings, showing that this compound treatment leads to the downregulation of uPA and uPAR, which contributes to its anti-metastatic effects. nih.govjci.org This inhibitory action on the uPA system is a key mechanism behind this compound's ability to impede cancer cell invasion. nih.gov

Immunomodulatory Activities in Cellular Models

This compound exhibits significant immunomodulatory properties by influencing various cellular pathways involved in inflammation. These activities have been observed in several in vitro models, highlighting its potential to regulate immune responses.

Attenuation of Inflammatory Cytokine Release (e.g., IL-1β, IL-6, TNF-α)

A hallmark of this compound's anti-inflammatory action is its ability to suppress the production and release of key pro-inflammatory cytokines. In various cellular models, particularly those stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response, this compound has consistently demonstrated a dose-dependent reduction in the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netfrontiersin.org

In studies using human bronchial epithelial cells (BEAS-2B) and human pulmonary artery endothelial cells (HPAEC) subjected to LPS-induced injury, treatment with this compound markedly weakened the increase in TNF-α, IL-1β, and IL-6. researchgate.netfrontiersin.org This effect has also been observed in macrophage cell lines, where this compound inhibits the secretion of these inflammatory cytokines. The suppression of these cytokines is a critical component of its protective effects against conditions like septic lung injury and fulminant hepatitis. researchgate.net For instance, in a mouse model of hepatic inflammation, this compound attenuated the serum levels of TNF-α and IL-6.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-Stimulated Cells

| Cell Line | Cytokine | Effect | Reference |

|---|---|---|---|

| BEAS-2B (Human Bronchial Epithelial) | TNF-α, IL-1β, IL-6 | Dose-dependent decrease | researchgate.net |

| HPAEC (Human Pulmonary Artery Endothelial) | TNF-α, IL-1β, IL-6 | Dose-dependent decrease | researchgate.net |

| Macrophages | IL-1β, HMGB1 | Attenuation of release | |

| Mouse Model (Hepatic Inflammation) | TNF-α, IL-6 | Attenuation of serum levels |

Modulation of Inflammasome Pathways (e.g., NLRP3)

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the maturation and release of pro-inflammatory cytokines, notably IL-1β and IL-18. Its activation is a two-step process involving a priming signal, often from Toll-like receptor (TLR) activation, and a second activation signal from a variety of stimuli. Upon assembly, the inflammasome activates caspase-1, which then cleaves pro-IL-1β into its active, secreted form.

While direct studies on the interaction between this compound and the NLRP3 protein complex are limited, its well-documented ability to significantly reduce the release of IL-1β in LPS-stimulated macrophages and other cell types strongly suggests an influence on the inflammasome pathway. researchgate.net By inhibiting the production of IL-1β, a primary downstream product of NLRP3 activation, this compound effectively modulates this inflammatory cascade. It is noteworthy that a closely related isomer, isothis compound (B1158786), has been shown to directly inhibit the NLRP3 inflammasome.

Impact on Macrophage Activation and Metabolic Reprogramming (e.g., PKM2)

Recent research has highlighted the critical link between cellular metabolism and immune cell function, a field known as immunometabolism. Activated macrophages undergo a metabolic shift towards aerobic glycolysis, a process that supports their pro-inflammatory functions. This compound has been found to intervene in this process by modulating key metabolic enzymes.

One of the key targets of this compound is Pyruvate Kinase M2 (PKM2), a rate-limiting enzyme in glycolysis. In LPS-activated macrophages, this compound has been shown to regulate PKM2, leading to an attenuation of aerobic glycolysis. This metabolic modulation is associated with a decrease in the release of inflammatory cytokines. By interfering with the glycolytic pathway in macrophages, this compound reduces their pro-inflammatory activation state. This mechanism provides a novel link between the compound's anti-inflammatory effects and its influence on cellular metabolic reprogramming.

Gene and Protein Expression Profiling (e.g., lncRNA, COX-2, iNOS)

This compound exerts its biological effects by altering the expression of a wide array of genes and proteins involved in inflammation and cell signaling.

Studies have shown that this compound can modulate the expression of long non-coding RNAs (lncRNAs), which are significant regulators of gene expression. In uterine leiomyoma cells, this compound treatment resulted in the downregulation of several oncogenic lncRNAs, including HOTAIR, BANCR, H19, and ROR. Similarly, in breast cancer cells, the related compound isothis compound was found to suppress the expression of oncogenic lncRNAs while inducing tumor suppressor lncRNAs. Microarray profiling in pancreatic cancer cells treated with this compound identified 241 differentially expressed lncRNAs, with 156 being downregulated and 85 upregulated, highlighting lncRNA modulation as a key aspect of its mechanism.

Furthermore, this compound consistently downregulates the expression of key inflammatory enzymes, Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). In LPS-stimulated human bronchial and pulmonary endothelial cells, this compound treatment led to a dose-dependent decrease in the protein levels of both iNOS and COX-2. researchgate.net This effect has also been observed in models of hepatic inflammation, where this compound effectively reduced the activity of iNOS and COX-2 proteins. The suppression of COX-2 and iNOS, which are crucial mediators of the inflammatory response, is a significant contributor to the anti-inflammatory profile of this compound.

Table 2: Summary of this compound's Effect on Gene and Protein Expression

| Target Molecule | Cell/Model System | Observed Effect | Reference |

|---|---|---|---|

| lncRNA (HOTAIR, BANCR, H19, ROR) | Uterine Leiomyoma Cells | Downregulation | |

| lncRNA (linc00511) | Pancreatic Cancer Cells | Downregulation | |

| COX-2 | BEAS-2B and HPAEC | Dose-dependent protein decrease | researchgate.net |

| COX-2 | Hepatic Inflammation Model (mice) | Reduced protein activity | |

| iNOS | BEAS-2B and HPAEC | Dose-dependent protein decrease | researchgate.net |

| iNOS | Hepatic Inflammation Model (mice) | Reduced protein activity |

Analytical Method Development and Validation for Deoxyelephantopin

Chromatographic Methods for Quantification

Chromatography is the cornerstone for the separation and quantification of deoxyelephantopin. High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC) Development

A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been successfully developed for the simultaneous determination of this compound and its isomer, isothis compound (B1158786), in extracts of Elephantopus scaber L. derpharmachemica.comderpharmachemica.com. The development process focused on optimizing the mobile phase and chromatographic conditions to achieve adequate separation and resolution.

The optimized method utilizes a C18 column and a mobile phase composed of water, acetonitrile (B52724), and 2-propanol in a ratio of 66:20:14 (v/v/v). derpharmachemica.com. This specific composition was found to provide the best separation between the two isomers. derpharmachemica.com. The analysis is performed at a flow rate of 1.0 mL/min with UV detection set at 210 nm. derpharmachemica.com. Under these conditions, this compound typically elutes at a retention time of approximately 13.87 minutes. derpharmachemica.com. The development of this method represents a significant step for the routine quality control analysis of herbal products containing Elephantopus scaber. derpharmachemica.com.

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Condition |

|---|---|

| Column | Phenomenex Luna C18 (250 × 4.6 mm, 5 µm) derpharmachemica.com |

| Mobile Phase | Water: Acetonitrile: 2-Propanol (66:20:14, v/v/v) derpharmachemica.com |

| Flow Rate | 1.0 mL/min derpharmachemica.com |

| Detector | Diode-Array Detector (DAD) derpharmachemica.com |

| Detection Wavelength | 210 nm derpharmachemica.com |

| Retention Time | ~13.87 min derpharmachemica.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

For applications requiring higher sensitivity, such as pharmacokinetic studies in biological matrices, a specific and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of this compound in rat plasma. scielo.brresearchgate.net. This method employs liquid-liquid extraction for sample preparation from plasma. scielo.br.

The chromatographic separation is achieved on a C18 analytical column using an isocratic mobile phase consisting of 0.05% formic acid in acetonitrile and water (55:45, v/v). scielo.brresearchgate.net. The system operates at a flow rate of 0.5 mL/min with the column oven maintained at 40 °C. scielo.brresearchgate.net. For detection, the mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode, which provides high selectivity. The precursor ion [M+Na]+ at m/z 367 is monitored, with a prominent product ion at m/z 279 used for quantification. scielo.br. This highly sensitive method allows for the detailed study of this compound's behavior in biological systems. scielo.br.

Table 2: LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Condition |

|---|---|

| Column | Agela-C18 (1.8 µm, 2.1 mm × 50 mm) scielo.br |

| Mobile Phase | 0.05% Formic Acid in Acetonitrile : Water (55:45, v/v) scielo.br |

| Flow Rate | 0.5 mL/min scielo.br |

| Column Temperature | 40 °C scielo.br |

| Ionization Mode | Electrospray Ionization (ESI) |

| MS/MS Transition | Precursor Ion [M+Na]+: m/z 367 → Product Ion: m/z 279 scielo.br |

| Internal Standard (IS) | Simvastatin scielo.br |

Method Validation Parameters

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. thermofisher.com. Key parameters, as defined by international guidelines, are assessed to demonstrate the method's reliability. mastelf.com.

Linearity and Calibration Range Determination

Linearity establishes the relationship between the concentration of the analyte and the analytical signal. For the HPLC method, a linear relationship was confirmed over the concentration range of 0.251-1.506 µg/mL. derpharmachemica.comderpharmachemica.com. The calibration curve yielded a correlation coefficient (r²) of ≥ 0.99, indicating a strong linear correlation. derpharmachemica.comderpharmachemica.com. The regression equation was determined to be y = 90629x + 3288.1. derpharmachemica.com.

The LC-MS/MS method demonstrated linearity over a much wider and lower concentration range of 13.2–2640 ng/mL, which is essential for pharmacokinetic analysis. scielo.brresearchgate.net. The regression equation for this method was y = 5.295 × 10⁻⁶ x + 9.985 × 10⁻⁵, with a correlation coefficient (r²) of 0.9982. scielo.br.

Table 3: Linearity and Range for this compound Quantification Methods

| Method | Linearity Range | Correlation Coefficient (r²) | Regression Equation |

|---|---|---|---|

| HPLC | 0.251 - 1.506 µg/mL derpharmachemica.comderpharmachemica.com | ≥ 0.99 derpharmachemica.comderpharmachemica.com | y = 90629x + 3288.1 derpharmachemica.com |

| LC-MS/MS | 13.2 - 2640 ng/mL scielo.brresearchgate.net | 0.9982 scielo.br | y = 5.295 × 10⁻⁶ x + 9.985 × 10⁻⁵ scielo.br |

Precision and Accuracy Assessments (Intra-day and Inter-day)

Precision measures the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. Both are assessed at different time intervals (intra-day and inter-day) to ensure the method's reproducibility. mastelf.com.

For the HPLC method, the intra-day and inter-day precision were found to be excellent, with relative standard deviation (RSD) values of less than 0.380% and 0.403%, respectively. derpharmachemica.com. The accuracy, determined through recovery studies by spiking extract with known amounts of this compound, ranged from 97.64% to 104.98%. derpharmachemica.comderpharmachemica.com.

The LC-MS/MS method also showed high precision, with intra- and inter-day variations in the range of 1.4% to 14.8%. scielo.brresearchgate.net. Accuracy assessments for this method were between -11.7% and 14.1% of the nominal concentrations. scielo.brresearchgate.net. The mean recovery for this compound from plasma was found to be between 85.4% and 90.9%. scielo.br.

Table 4: Precision and Accuracy Data for this compound Quantification

| Method | Parameter | Value |

|---|---|---|

| HPLC | Intra-day Precision (%RSD) | < 0.380% derpharmachemica.com |

| Inter-day Precision (%RSD) | < 0.403% derpharmachemica.com | |

| Accuracy (% Recovery) | 97.64% - 104.98% derpharmachemica.comderpharmachemica.com | |

| LC-MS/MS | Intra- & Inter-day Precision (%RSD) | 1.4% - 14.8% scielo.brresearchgate.net |

| Accuracy (% Deviation) | -11.7% to 14.1% scielo.brresearchgate.net |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.comund.eduagroparistech.fr. These values define the sensitivity of the analytical method.

For the developed HPLC method, the LOD for this compound was determined to be 0.094 µg/mL, and the LOQ was 0.285 µg/mL. derpharmachemica.comderpharmachemica.com. In the highly sensitive LC-MS/MS method, the lower limit of quantification (LLOQ) was established at 13.2 ng/mL, demonstrating its suitability for detecting very low concentrations of the compound in biological samples. scielo.br.

Table 5: LOD and LOQ for this compound

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|

| HPLC | 0.094 µg/mL derpharmachemica.comderpharmachemica.com | 0.285 µg/mL derpharmachemica.comderpharmachemica.com |

| LC-MS/MS | Not Reported | 13.2 ng/mL scielo.br |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isothis compound |

| Acetonitrile |

| Methanol (B129727) |

| 2-Propanol |

| Formic acid |

| Simvastatin |

Recovery Studies

Recovery studies are fundamental to validating an analytical method, ensuring that the quantification of an analyte is not affected by the matrix in which it is present. For this compound, recovery is a key parameter assessed during the validation of high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Similarly, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of this compound in rat plasma also underwent rigorous validation, including recovery studies. scielo.br The mean percentage recovery for this compound at three different quality control (QC) levels was found to be 90.9 ± 1.5%, 85.4 ± 5.2%, and 89.1 ± 2.1%. scielo.br The mean percentage recovery for the internal standard, simvastatin, was 82.0 ± 3.6%. scielo.br These results indicate that the liquid-liquid extraction procedure used was efficient and consistent in extracting this compound and the internal standard from the plasma matrix.

Table 1: Recovery of this compound in Different Matrices

| Analytical Method | Matrix | Spiked Concentration (µg/mL) | Recovery (%) |

| RP-HPLC | Methanol extract of Elephantopus scaber | 0.074 | 97.64 - 104.98 |

| RP-HPLC | Methanol extract of Elephantopus scaber | 0.148 | 97.64 - 104.98 |

| RP-HPLC | Methanol extract of Elephantopus scaber | 0.222 | 97.64 - 104.98 |

| LC-MS/MS | Rat Plasma | QC Level 1 | 90.9 ± 1.5 |

| LC-MS/MS | Rat Plasma | QC Level 2 | 85.4 ± 5.2 |

| LC-MS/MS | Rat Plasma | QC Level 3 | 89.1 ± 2.1 |

Sample Preparation Techniques for Biological and Plant Matrices

The complexity of biological and plant matrices necessitates effective sample preparation techniques to remove interfering substances and isolate the analyte of interest, this compound, for accurate quantification.

For plant matrices, such as the whole plant of Elephantopus scaber, various extraction methods have been employed. One common approach involves the extraction of dried plant material with solvents like ethanol (B145695) and acetone (B3395972) at room temperature. meral.edu.mm Another method utilizes boiling water followed by partitioning with ethyl acetate (B1210297). nih.gov The resulting crude extracts are then often subjected to further purification steps. For instance, the ethyl acetate extract can be chromatographed on a silica (B1680970) gel column. nih.gov In one study, a specific subfraction exhibiting potent bioactivity was further purified on an RP-C18 silica-gel column to yield pure this compound. nih.gov Soxhlet extraction has also been investigated, comparing the efficacy of different solvents (n-hexane and methanol) and extraction times for various parts of the plant. ccsenet.org